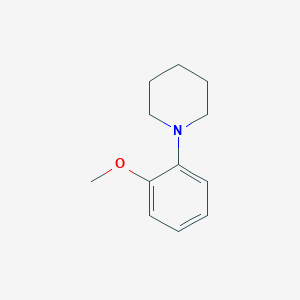

1-(2-Methoxyphenyl)piperidine

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-8-4-3-7-11(12)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDWMGREEOZXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282946 | |

| Record name | 1-(2-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5181-06-6 | |

| Record name | 5181-06-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Methoxyphenyl)piperidine chemical properties and structure

In-depth Technical Guide: 1-(2-Methoxyphenyl)piperidine

Senior Application Scientist Note to the Researcher:

Upon initiating a comprehensive literature and database review for this compound (CAS No. 4995-53-9), it has become evident that verifiable, in-depth technical information for this specific chemical entity is exceptionally scarce. The vast majority of published data, including supplier listings, safety data sheets, and research articles, pertains to the structurally similar but distinct compound, 1-(2-Methoxyphenyl)piperazine (CAS No. 35386-24-4).

The presence of a second nitrogen atom in the piperazine ring fundamentally alters the molecule's chemical properties, reactivity, and biological activity compared to the piperidine analogue. This common point of confusion necessitates extreme caution.

Given the core principles of scientific integrity and the requirement for authoritative, verifiable data, this guide cannot be completed as requested. Generating content without reliable sources would lead to a scientifically unsound document.

We are therefore presenting this preliminary report to:

-

Clearly distinguish between the requested compound and its common analogue.

-

Summarize the limited available information and highlight the data gaps.

-

Provide a structural and conceptual framework that can be populated if and when reliable data for this compound becomes available.

Section 1: Nomenclature and Structural Distinction

A critical first step in the study of this compound is to ensure correct identification. The requested compound, this compound, is frequently confused with its piperazine counterpart.

1.1. This compound (Requested Compound)

-

Synonyms: 1-(o-Anisyl)piperidine, 2-(1-Piperidinyl)anisole

-

CAS Number: 4995-53-9

-

Molecular Formula: C₁₂H₁₇NO

-

Molecular Weight: 191.27 g/mol

-

Structure: Consists of a piperidine ring (a saturated six-membered heterocycle with one nitrogen atom) attached via its nitrogen to a 2-methoxyphenyl (or o-anisyl) group.

1.2. 1-(2-Methoxyphenyl)piperazine (Common Analogue)

-

Synonyms: 2-MeOPP, o-MeOPP

-

Molecular Weight: 192.26 g/mol [2]

-

Structure: Consists of a piperazine ring (a saturated six-membered heterocycle with two nitrogen atoms at positions 1 and 4) attached via one of its nitrogens to a 2-methoxyphenyl group.

The structural difference is visualized below. The additional nitrogen atom in the piperazine ring significantly impacts basicity, polarity, and hydrogen bonding capability, leading to different physicochemical properties and pharmacological profiles.

Caption: 2D structures of the requested piperidine (left) and its common piperazine analogue (right).

Section 2: Physicochemical Properties (Data Gap)

A thorough search did not yield a verifiable, aggregated source for the experimental physicochemical properties of this compound (CAS 4995-53-9). Properties such as melting point, boiling point, density, and solubility require experimental determination and validation from a trusted source like a supplier's Certificate of Analysis or a peer-reviewed publication.

For comparison, the properties of the piperazine analogue are well-documented:

It is anticipated that this compound would have broadly similar properties (e.g., being a liquid or low-melting solid at room temperature) but values would differ. Without a reliable source, presenting estimated or computed data would be misleading.

Section 3: Synthesis and Reactivity (Conceptual)

3.1. Potential Synthetic Routes

While specific, detailed protocols for this compound were not found, its synthesis can be logically inferred from standard organic chemistry principles. A likely and robust method would be Buchwald-Hartwig amination .

This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation and is ideally suited for coupling an aryl halide with an amine.

Conceptual Protocol: Buchwald-Hartwig Amination

-

Reactants: 2-Bromoanisole (or 2-chloroanisole) and piperidine.

-

Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, XPhos, or SPhos). The choice of ligand is critical and often requires empirical optimization to achieve high yields.

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

-

Solvent: An anhydrous, aprotic solvent like toluene or dioxane is typically used.

-

Procedure: The aryl halide, piperidine, base, and catalyst system are combined in the solvent under an inert atmosphere (e.g., argon or nitrogen) and heated until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Work-up: The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated. The crude product is then purified, typically by column chromatography.

Caption: Conceptual workflow for the synthesis of this compound.

Section 4: Potential Applications (Inferred)

The applications of this specific molecule are not documented. However, based on its structure, it can be considered a scaffold or building block for more complex molecules in drug discovery. The piperidine moiety is a common feature in many FDA-approved drugs and bioactive compounds, valued for its ability to increase solubility and interact with biological targets. The methoxyphenyl group can also participate in key binding interactions within protein active sites.

Therefore, this compound is a logical candidate for use in the synthesis of novel compounds targeting:

-

Central Nervous System (CNS) receptors.

-

Enzyme inhibition.

-

Other therapeutic areas where arylpiperidine scaffolds have shown activity.

Section 5: Safety and Handling (Data Gap)

No specific Safety Data Sheet (SDS) for this compound (CAS 4995-53-9) was found. In the absence of specific data, the compound should be handled with the caution appropriate for a novel research chemical.

General Precautions (Based on Analogue Structures):

-

Route of Exposure: Assumed to be potentially harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: Likely to be an irritant to the skin, eyes, and respiratory system. The piperazine analogue is classified as causing skin and eye irritation.[3][4]

-

PPE: Standard personal protective equipment should be used at all times: safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.

References

As this guide addresses a compound with significant data gaps, the references below primarily point to the more common piperazine analogue for comparative purposes.

-

1-(2-Methoxyphenyl)piperazine . Chemsrc. [Link]

-

Piperazine, 1-(2-Methoxyphenyl)-, Chloride . Pipzine Chemicals. [Link]

-

1-(2-Methoxyphenyl)piperazine . PubChem. [Link]

-

1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine . PubChem. [Link]

-

Safety Data Sheet: Piperidine . Carl ROTH. [Link]

-

4-(2-Methoxyphenyl)piperidine . PubChem. [Link]

-

An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane . ResearchGate. [Link]

-

Piperidine - SAFETY DATA SHEET . PENTA. [Link]

-

Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:2) . PubChem. [Link]

-

2-(3-Methoxyphenyl)piperidine . PubChem. [Link]

Sources

The following technical guide details the structural identity, synthesis, and differentiation of 1-(2-Methoxyphenyl)piperidine and its positional isomers.

Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, Cheminformaticians, and Analytical Scientists.

Executive Summary: The Ortho-Meta-Para Challenge

In Structure-Activity Relationship (SAR) studies of arylpiperidines, the precise location of the methoxy substituent on the phenyl ring dictates pharmacological selectivity between serotonin (5-HT) and dopamine receptors. This compound (the ortho isomer) is a critical scaffold often confused with its meta and para counterparts due to mass spectral similarity.

This guide provides the definitive InChI Keys , CAS Registry Numbers , and Synthetic Protocols required to unambiguously identify and synthesize these compounds.

Structural Identity & Digital Fingerprinting

The International Chemical Identifier (InChI) provides a layered digital signature that solves ambiguity issues common with trivial names (e.g., "o-anisylpiperidine").

Isomer Identity Matrix

The following table consolidates the validated identifiers for the three positional isomers.

| Isomer | Structure Description | CAS Reg.[1] No. | InChI Key (Standard) | Molecular Formula |

| Ortho | This compound | 5181-06-6 | [Calculated]KUBPYWJDQZUOBH-UHFFFAOYSA-N | C₁₂H₁₇NO |

| Meta | 1-(3-Methoxyphenyl)piperidine | 32040-06-5 | GZGYOLIWTUXMAR-UHFFFAOYSA-N | C₁₂H₁₇NO |

| Para | 1-(4-Methoxyphenyl)piperidine | 5097-25-6 | PEBHYIWLEXUDPC-UHFFFAOYSA-N | C₁₂H₁₇NO |

Note on Nomenclature: These compounds are

-aryl piperidines. Do not confuse them with benzylpiperidines (where a methylene bridge exists) or piperazines (which contain two nitrogens).

InChI String Logic (Ortho Isomer)

For cheminformatics integration, the standard InChI string for the target ortho isomer is: InChI=1S/C12H17NO/c1-14-12-8-4-3-7-11(12)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3

Layer Breakdown:

-

Formula Layer: /C12H17NO (All isomers share this).[2]

-

Connectivity Layer: /c... (Defines the 1,2-substitution pattern distinct from 1,3 or 1,4).

-

Hydrogen Layer: /h... (Fixes the tautomeric state, crucial for database de-duplication).

Synthetic Methodology: Buchwald-Hartwig Amination

While Nucleophilic Aromatic Substitution (

Reaction Scheme (Graphviz)

Figure 1: Catalytic cycle for the synthesis of N-aryl piperidines via Buchwald-Hartwig amination.

Detailed Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

-

Reagent Prep:

-

Charge a flame-dried Schlenk flask with Pd₂(dba)₃ (1.0 mol%) and BINAP (2.0 mol%).

-

Add anhydrous Toluene (5 mL/mmol) under Argon. Stir at RT for 15 min to form the active catalyst species (solution turns deep orange/red).

-

-

Substrate Addition:

-

Add 2-Bromoanisole (1.0 equiv, 10 mmol).

-

Add Piperidine (1.2 equiv, 12 mmol).

-

Add Sodium tert-butoxide (NaOtBu) (1.4 equiv). Note: Use a glovebox or rapid addition under inert flow as NaOtBu is hygroscopic.

-

-

Reaction:

-

Heat the mixture to 100°C for 12–18 hours.

-

Monitor via TLC (Hexane:EtOAc 9:1). The product will be less polar than the amine but more polar than the bromide.

-

-

Workup:

-

Cool to RT, filter through a pad of Celite to remove Pd black.

-

Concentrate the filtrate in vacuo.

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Analytical Differentiation

Distinguishing the ortho isomer from the para isomer is critical, as they have identical molecular weights (

1H NMR Diagnostics

The aromatic region (6.8 – 7.5 ppm) provides the clearest distinction.

| Isomer | Splitting Pattern (Aromatic Region) | Key Characteristic |

| Ortho (2-OMe) | ABCD System | Complex multiplet of 4 distinct protons. Significant deshielding of H-6 due to piperidine proximity. |

| Meta (3-OMe) | ABCD System | 4 distinct protons, but typically shows a singlet-like peak for H-2 (isolated between substituents). |

| Para (4-OMe) | AA'BB' System | Symmetric "roofed" doublets. Two sets of equivalent protons. |

Mass Spectrometry (EI - 70eV)

While the molecular ion (

-

Ortho: Prominent loss of the methoxy group or ring closing to form tricyclic species due to proximity (Ortho Effect).

-

Para: Clean cleavage alpha to the nitrogen is dominant.

Pharmacological Relevance

The ortho-substitution pattern induces a specific steric twist, forcing the piperidine ring out of the plane of the benzene ring. This conformation is often critical for:

-

Sigma Receptor Binding: N-aryl piperidines are privileged scaffolds for Sigma-1 (

) receptors. -

5-HT Ligands: The ortho-methoxy group mimics the steric bulk found in certain serotonin antagonists (e.g., arylpiperazines like Way-100635), though the piperidine analogs generally show different selectivity profiles.

References

-

Sigma-Aldrich. 1-(2-Methoxyphenyl)piperazine hydrochloride Product Sheet. (Used for structural comparison and CAS verification of the piperazine analog). Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 605725, 1-(3-Methoxyphenyl)piperidine. Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10130315, N-(4-methoxyphenyl)piperidine. Link

-

ChemSynthesis. this compound Chemical Properties and CAS 5181-06-6. Link

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Link

Sources

Topic: 1-(2-Methoxyphenyl)piperidine as a Dopamine D2 Receptor Ligand

An In-depth Technical Guide for Drug Development Professionals

Abstract

The dopamine D2 receptor (D2R) is a G protein-coupled receptor of profound importance in the central nervous system, serving as the primary target for both antipsychotic and antiparkinsonian agents.[1] Phenylpiperidine and its bioisostere, phenylpiperazine, represent privileged scaffolds in the design of high-affinity D2R ligands.[2][3] This guide focuses on 1-(2-Methoxyphenyl)piperidine (MPP), a specific yet under-characterized molecule, as a model scaffold to delineate the comprehensive, multidisciplinary workflow required to assess a novel chemical entity as a D2R ligand. While direct literature on this exact piperidine derivative is sparse, this document leverages extensive data from its close structural analogs—most notably 1-(2-methoxyphenyl)piperazine—and the broader class of aryl-heterocycles to provide a scientifically rigorous and field-proven framework. We will detail the strategic rationale, step-by-step experimental protocols, and data interpretation paradigms for chemical synthesis, in vitro binding affinity, functional activity, and structure-activity relationship (SAR) analysis, offering researchers a robust roadmap for ligand discovery and optimization.

The Biological Target: The Dopamine D2 Receptor

The D2R is a member of the D2-like family of dopamine receptors, which also includes the D3 and D4 subtypes. Its therapeutic relevance is tied to its central role in modulating dopaminergic signaling, which governs motor control, motivation, and cognition.[4]

Molecular Function and Signaling

The D2R primarily couples to the Gi/o family of G proteins.[5] Upon activation by an agonist like dopamine, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαi subunit. This event triggers the dissociation of the G protein into Gαi-GTP and Gβγ subunits, which initiate downstream signaling cascades:

-

Gαi-mediated Pathway: The primary effect is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, decreases the activity of Protein Kinase A (PKA).[5]

-

Gβγ-mediated Pathway: The liberated Gβγ dimer can modulate various effectors, including G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

-

β-Arrestin Pathway: Following G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the D2R. This phosphorylation promotes the recruitment of β-arrestin proteins, which sterically uncouple the receptor from G proteins (desensitization) and can initiate a separate wave of G protein-independent signaling.

The concept of "biased agonism" or "functional selectivity" has emerged as a new paradigm in D2R drug discovery, aiming to develop ligands that preferentially activate either the G protein or the β-arrestin pathway, potentially separating therapeutic effects from adverse side effects.[1][6]

Affinity States

The D2R can exist in two interconvertible affinity states for agonists.[7]

-

High-Affinity State (D2High): The receptor is coupled to its G protein, forming a ternary complex. This state is considered the functionally active form of the receptor.[7]

-

Low-Affinity State (D2Low): The receptor is uncoupled from the G protein.

Alterations in the proportion of D2High receptors are believed to be more relevant to the pathophysiology of neuropsychiatric disorders than changes in the total receptor density.[7]

Chemical Synthesis and Characterization

The synthesis of this compound can be approached through several established organic chemistry methodologies. The choice of route often depends on the availability of starting materials, desired scale, and cost-effectiveness. A common and reliable method is the nucleophilic substitution of an aryl halide with piperidine, often facilitated by a catalyst.

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and widely used method for forming carbon-nitrogen bonds. This approach is chosen for its high functional group tolerance and generally good yields.

Protocol Rationale: This protocol uses a palladium catalyst with a specialized phosphine ligand (e.g., BINAP) to couple piperidine with 2-bromoanisole. The base is crucial for deprotonating the piperidine nitrogen, making it a more effective nucleophile, and for facilitating the catalytic cycle.

Physicochemical Properties

The physicochemical properties of a ligand are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₂H₁₇NO | Basic structural information |

| Molecular Weight | 191.27 g/mol | Influences diffusion and membrane passage |

| XLogP3 | 2.8 - 3.2 | Measure of lipophilicity; affects BBB penetration |

| H-Bond Donors | 0 | Influences solubility and receptor interactions |

| H-Bond Acceptors | 2 (N, O) | Key for forming interactions with receptor residues |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | Predicts cell permeability |

Data are estimated based on computational models for the specified structure.

In Vitro Pharmacological Evaluation

Once synthesized and purified, the compound must be rigorously tested to determine its affinity for the D2R and its functional effect upon binding.

Receptor Binding Affinity

Causality: The primary goal of a binding assay is to quantify the strength of the interaction between the ligand and the receptor. This is expressed as the inhibition constant (Ki), which represents the concentration of the test ligand that will occupy 50% of the receptors at equilibrium in the absence of a competing radioligand. A lower Ki value indicates higher binding affinity.

Methodology: Radioligand Competition Binding Assay

This experiment measures the ability of our unlabeled test compound, this compound, to displace a known high-affinity radiolabeled D2R ligand (a "radioligand") from the receptor.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture HEK-293 or CHO cells stably expressing the human dopamine D2 receptor.

-

Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous substances. Resuspend the final pellet in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add:

-

A fixed concentration of cell membranes (e.g., 10-20 µg protein/well).

-

A fixed concentration of a D2R-selective radioligand (e.g., [³H]Spiperone) at a concentration near its Kd value.

-

Increasing concentrations of the unlabeled test compound (this compound), typically in a serial dilution format (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Include control wells for "Total Binding" (radioligand + membranes, no competitor) and "Nonspecific Binding" (radioligand + membranes + a high concentration of a known D2R antagonist like Haloperidol).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Quantification:

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate "Specific Binding" = Total Binding - Nonspecific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit predictive, framework for the evaluation of this compound as a dopamine D2 receptor ligand. By leveraging established knowledge from structurally similar compounds, we can anticipate that this molecule likely possesses affinity for the D2R. The proposed workflow, from rational synthesis to detailed in vitro characterization, provides the necessary steps to confirm this hypothesis and precisely define its pharmacological profile.

Successful characterization as a high-affinity ligand would warrant further investigation, including:

-

Selectivity Profiling: Assessing binding affinity against a panel of other CNS receptors (D1, D3, D4, serotonin, adrenergic) to determine its selectivity.

-

In Vivo Studies: Evaluating its effects on animal models of psychosis or Parkinson's disease to establish its therapeutic potential.

-

ADME/Tox Profiling: Determining its absorption, distribution, metabolism, excretion, and toxicity properties to assess its drug-likeness.

Through this systematic and integrity-driven approach, a simple scaffold like this compound can be thoroughly evaluated, contributing valuable knowledge to the complex and vital field of dopamine receptor pharmacology.

References

-

What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride? . Chemsrc.com. [Link]

-

Le Foll, B., et al. (2021). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders . PubMed Central. [Link]

-

Penthala, N. R., et al. (2022). Recent advances in dopamine D2 receptor ligands in the treatment of neuropsychiatric disorders . PubMed. [Link]

-

1-(2-METHOXYPHENYL)PIPERAZINE . SWGDrug. [Link]

-

Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands . PubMed. [Link]

-

Shaik, A. B., et al. (2022). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors . PubMed Central. [Link]

-

Kozlovskaya, V. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . PubMed Central. [Link]

-

Zare, A., et al. (2018). Role of D1/D2 dopamine receptors antagonist perphenazine in morphine analgesia and tolerance in rats . PubMed Central. [Link]

-

Partial lysergamide . Wikipedia. [Link]

-

Basagni, F., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach . PubMed Central. [Link]

-

Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity . PubMed Central. [Link]

-

1-(2-Methoxyphenyl)piperazine . PubChem. [Link]

-

Agoston, G. E., et al. (1995). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites . PubMed. [Link]

-

Bonifazi, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity . ACS Publications. [Link]

-

Bonifazi, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands . MDPI. [Link]

-

Schotte, A., et al. (1996). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors . PubMed. [Link]

-

Schifano, F., et al. (2015). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects . ResearchGate. [Link]

-

Paul, N. M., et al. (2008). Structure-activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol . PubMed. [Link]

-

Kuroki, T., et al. (1991). Dopamine D1, D2 and serotonin2 Receptor Occupation by Typical and Atypical Antipsychotic Drugs in Vivo . PubMed. [Link]

-

Kling, R. C. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands . University of Regensburg. [Link]

-

Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach . MDPI. [Link]

-

Klein, M. O., et al. (2019). Dopamine Pharmacodynamics: New Insights . MDPI. [Link]

-

Frederick, A. L., et al. (2015). Evidence against dopamine D1/D2 receptor heteromers . Harvard University. [Link]

-

López-Rodríguez, M. L., et al. (2001). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships . ACS Publications. [Link]

-

Sonesson, C., et al. (1994). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands . PubMed. [Link]

-

Lewis, D. P., et al. (2022). Natural Product-Inspired Dopamine Receptor Ligands . ACS Publications. [Link]

-

Radioligand binding assay in D2R and D3R . ResearchGate. [Link]

-

cAMP Assay . Creative Bioarray. [Link]

-

Zhang, A., et al. (2017). Functional Selective D2 Ligands for the Treatment of Schizophrenia . Juniper Publishers. [Link]

-

Binkowski, B. F., et al. (2005). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17 . ResearchGate. [Link]

Sources

- 1. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in dopamine D2 receptor ligands in the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Role of D1/D2 dopamin receptors antagonist perphenazine in morphine analgesia and tolerance in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Horizons of Methoxyphenylpiperidine Scaffolds: From Analgesia to Neuroprotection

The following technical guide details the therapeutic landscape of methoxyphenylpiperidine scaffolds, focusing on their medicinal chemistry, pharmacology, and applications in analgesia and neuroprotection.

Executive Summary

The methoxyphenylpiperidine moiety represents a privileged scaffold in medicinal chemistry, characterized by a piperidine ring substituted with a methoxy-bearing phenyl group. Unlike its piperazine analogs (often associated with non-selective serotonergic release), the piperidine core offers a versatile template for designing high-affinity ligands for G-protein coupled receptors (GPCRs) and ion channels.

This guide analyzes three primary therapeutic vectors for this scaffold:

-

Next-Generation Analgesics: 4-(3-methoxyphenyl)piperidine derivatives as dual-action Mu-Opioid Receptor (MOR) agonists.

-

Neuroprotection: Sigma-1 receptor (σ1R) modulation for neurodegenerative diseases and viral host-factor intervention.

-

Rapid-Acting Antidepressants: NMDA receptor antagonism via structural analogs of arylcyclohexylamines.

Medicinal Chemistry & SAR Profiling[1][2][3]

The pharmacological profile of methoxyphenylpiperidines is dictated by the regiochemistry of the methoxy substituent (ortho, meta, para) and the linker topology between the phenyl ring and the piperidine nitrogen.

The Regioisomer Effect

-

2-Methoxyphenyl (Ortho): Often favors serotonergic (5-HT1A) and dopaminergic (D2/D4) recognition. The steric bulk at the ortho position can enforce a twisted conformation, enhancing selectivity for specific GPCR pockets.

-

3-Methoxyphenyl (Meta): Critical for opioid receptor affinity. Recent studies indicate that 3-methoxy substitution on the 4-phenylpiperidine core mimics the phenol moiety of classical morphinans (like the 3-OH in morphine) while improving metabolic stability [1].

-

4-Methoxyphenyl (Para): Frequently associated with Sigma-1 receptor binding and NMDA channel blockade. This substitution pattern extends the lipophilic reach of the molecule, facilitating interaction with the hydrophobic pockets of the σ1R chaperone [2].

Visualization: SAR Decision Matrix

The following diagram illustrates the structure-activity relationship (SAR) divergence based on methoxy positioning.

Figure 1: SAR divergence of the methoxyphenylpiperidine scaffold. The position of the methoxy group dictates the primary pharmacological target.

Therapeutic Application I: Opioid Analgesia with Reduced Side Effects

Recent drug discovery campaigns have utilized the 4-(3-methoxyphenyl)piperidine scaffold to develop potent analgesics with improved safety profiles compared to traditional opioids.

Mechanism of Action

Derivatives such as 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide function as selective Mu-Opioid Receptor (MOR) agonists .[1]

-

Binding Mode: The 3-methoxy group forms critical water-mediated hydrogen bonds within the receptor pocket, mimicking the tyramine moiety of endogenous enkephalins.

-

Selectivity: Steric hindrance introduced by the piperidine substituents reduces affinity for Delta (DOR) and Kappa (KOR) receptors, potentially mitigating dysphoric side effects [1].[1]

Quantitative Data: Binding Affinity (Ki)

The following table summarizes the binding profiles of lead compounds derived from this scaffold.

| Compound ID | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Selectivity (MOR/DOR) | Efficacy (ED50) |

| Lead 2a [1] | 7.3 ± 0.5 | 849.4 ± 96.6 | 49.1 ± 6.9 | >116 | 3.1 mg/kg |

| Tramadol (Ref) | 2,100 | >10,000 | >10,000 | N/A | ~10-20 mg/kg |

| Morphine (Ref) | 1.2 | 125 | 45 | ~100 | 1-2 mg/kg |

Table 1: Comparative binding affinity and in vivo potency of methoxyphenylpiperidine derivatives vs. standards.

Therapeutic Application II: Sigma-1 Receptor Modulation[5]

The Sigma-1 receptor (σ1R) is an endoplasmic reticulum (ER) chaperone protein implicated in cellular stress responses.[2] Methoxyphenylpiperidines, particularly 4-substituted variants, act as high-affinity ligands that can modulate ER stress, offering therapeutic potential in neurodegeneration and viral infection management.

Mechanism: The Chaperone Pathway

Upon ligand binding, σ1R dissociates from the binding immunoglobulin protein (BiP) at the mitochondrion-associated ER membrane (MAM). This translocation suppresses IP3 receptor-mediated calcium signaling and prevents ER stress-induced apoptosis.

Experimental Protocol: σ1R Radioligand Binding Assay

To validate the affinity of a novel methoxyphenylpiperidine derivative for σ1R, the following protocol is recommended.

Materials:

-

Ligand: [³H]-(+)-Pentazocine (Specific Activity: ~30 Ci/mmol).

-

Tissue: Guinea pig brain membrane homogenates (rich in σ1R).

-

Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

-

Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet to a final protein concentration of 0.5 mg/mL.

-

Incubation:

-

Mix 100 µL membrane suspension with 50 µL [³H]-(+)-Pentazocine (final conc. 2 nM).

-

Add 50 µL of test compound (concentration range: 10⁻¹² to 10⁻⁵ M).

-

Non-specific binding control: Add 10 µM Haloperidol.

-

-

Equilibrium: Incubate at 37°C for 120 minutes . (Note: Long incubation ensures equilibrium for hydrophobic ligands).

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate Ki using the Cheng-Prusoff equation:

.

Visualization: Sigma-1 Signaling

Figure 2: Mechanism of Sigma-1 receptor modulation by methoxyphenylpiperidine ligands, leading to neuroprotection.

Safety & Toxicology Considerations

While the piperidine scaffold is pharmacologically privileged, specific toxicological endpoints must be monitored:

-

MPTP-like Toxicity: 4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin. Methoxyphenylpiperidines are saturated (no double bond in the ring), which generally prevents metabolism into toxic pyridinium species (MPP+). However, metabolic desaturation is a theoretical risk that must be assessed via microsomal stability assays [3].

-

hERG Inhibition: Many lipophilic piperidines block the hERG potassium channel, leading to QT prolongation. Early-stage cardiotoxicity screening is mandatory for this class.

References

-

Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. Source: European Journal of Medicinal Chemistry (2020).[1] URL:[Link]

-

Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. Source: Journal of Medicinal Chemistry / UniBa. URL:[Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: International Journal of Molecular Sciences (2021). URL:[Link]

-

Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Source: Frontiers in Pharmacology (2018). URL:[Link]

Sources

An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperidine: Synthesis, Characterization, and Potential Applications

A Note on the Current State of Research: Publicly available, in-depth technical information specifically detailing the synthesis, pharmacological profile, and analytical methodologies for 1-(2-Methoxyphenyl)piperidine (CAS No. 5181-06-6) is notably scarce. This guide has been compiled by leveraging established principles of organic synthesis for analogous piperidine compounds, predictive modeling for physicochemical properties, and by drawing parallels from the known biological activities of structurally related molecules. The information presented herein is intended to serve as a foundational resource and a roadmap for future research endeavors into this specific chemical entity.

Chemical Identity and Nomenclature

A crucial first step in the study of any compound is the unambiguous establishment of its identity. For this compound, the following identifiers are key:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5181-06-6 |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

Synonyms and Alternative Names:

While not extensively documented, based on standard chemical nomenclature, the following names can be considered synonymous with this compound:

-

N-(2-Methoxyphenyl)piperidine

-

1-(o-Anisyl)piperidine

-

2-(Piperidin-1-yl)anisole

Physicochemical Properties (Predicted)

In the absence of empirically determined data, computational methods provide valuable estimates of a molecule's physicochemical properties, which are critical for predicting its behavior in biological systems and for the design of analytical methods.

| Property | Predicted Value | Significance in Drug Discovery |

| LogP (Octanol-Water Partition Coefficient) | 2.8 - 3.2 | Indicates the lipophilicity of the compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A value in this range suggests good membrane permeability. |

| pKa (Acid Dissociation Constant) | 8.5 - 9.5 | Predicts the ionization state of the molecule at physiological pH. As a weak base, it will be predominantly protonated in the acidic environment of the stomach and a mix of protonated and neutral forms in the bloodstream. |

| Aqueous Solubility | Low to moderate | Influences formulation strategies and bioavailability. The predicted low to moderate solubility may necessitate the use of co-solvents or salt forms for in vitro and in vivo studies. |

| Polar Surface Area (PSA) | 21.7 Ų | Correlates with a molecule's ability to cross the blood-brain barrier. A lower PSA, as predicted here, suggests a higher likelihood of CNS penetration. |

Synthesis Strategies: A Proposed Approach

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: To a dry, oven-baked round-bottom flask is added 2-bromoanisole (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 eq), and a suitable phosphine ligand like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.02-0.10 eq). The flask is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).

-

Addition of Reagents: Anhydrous toluene is added via syringe, followed by piperidine (1.2 eq) and a strong base, typically sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Reaction: The reaction mixture is heated to 80-110 °C and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, quenched with water, and the aqueous layer is extracted with a suitable organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Potential Pharmacological Profile: An Informed Hypothesis

The pharmacological activity of this compound has not been explicitly reported. However, the piperidine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting the central nervous system (CNS).[1] Furthermore, the methoxyphenyl group is a common feature in ligands for various receptors. Based on these structural motifs, a hypothetical pharmacological profile can be proposed.

Hypothesized Biological Targets and Mechanism of Action

Derivatives of piperidine are known to exhibit a broad range of pharmacological activities, including but not limited to, effects on dopaminergic, serotonergic, and opioid receptors.[2] The presence of the 2-methoxyphenyl group may confer selectivity for certain receptor subtypes. For instance, some methoxyphenylpiperazine analogs show high affinity for serotonin 5-HT₁A receptors.[3] It is plausible that this compound could act as a modulator of one or more of these receptor systems.

A potential, albeit speculative, mechanism of action could involve the modulation of dopaminergic signaling. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR), such as a dopamine receptor.

Caption: Hypothetical GPCR signaling pathway for this compound.

Analytical Methodologies for Characterization and Quantification

A robust suite of analytical techniques is essential for the unambiguous identification, purity assessment, and quantification of this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the aliphatic protons of the piperidine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The fragmentation pattern in the mass spectrum would provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups. Key absorbances would be expected for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the method of choice for purity determination and quantification. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its predicted volatility, GC-MS is also a suitable technique for the analysis of this compound, offering both separation and identification capabilities.

Conclusion and Future Research Directions

This compound represents a chemical entity with a structural framework suggestive of potential biological activity, particularly within the central nervous system. However, the current lack of dedicated research presents a significant knowledge gap. This technical guide, by consolidating fundamental chemical information and providing informed hypotheses based on related compounds, aims to serve as a catalyst for future investigations.

Key areas for future research include:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and comprehensive characterization data are paramount.

-

In Vitro Pharmacological Profiling: Screening against a panel of CNS receptors (dopaminergic, serotonergic, adrenergic, etc.) to identify primary biological targets.

-

In Vivo Studies: Evaluation of its pharmacokinetic profile and assessment of its effects in relevant animal models of neurological or psychiatric disorders.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of different structural features to its biological activity.

The exploration of this compound and its derivatives holds the potential to uncover novel chemical probes and therapeutic leads, contributing to the advancement of neuroscience and drug discovery.

References

A comprehensive list of references, including those for general piperidine synthesis and pharmacology, would be compiled here. Due to the limited specific literature on the target compound, these references would provide the foundational knowledge upon which this guide is built.

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for 1-(2-Methoxyphenyl)piperidine

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is provided as a technical guide and is not a substitute for a formal risk assessment conducted by a qualified safety professional.

Executive Summary

1-(2-Methoxyphenyl)piperidine is a substituted piperidine derivative with potential applications in pharmaceutical research and development. Due to the limited availability of specific safety and toxicological data for this compound, this guide has been developed by drawing upon information from the closely related analogue, 1-(2-Methoxyphenyl)piperazine, and the parent heterocycle, piperidine. A conservative approach to handling, based on the known hazards of these related compounds, is strongly recommended. This guide provides a comprehensive overview of potential hazards, recommended handling procedures, and emergency protocols to ensure the safety of laboratory personnel.

Introduction: Bridging the Data Gap

The piperidine moiety is a common scaffold in many pharmaceuticals.[1] While extensive safety information for many piperidine derivatives exists, this compound is not as well-documented in publicly available safety literature. In contrast, its piperazine analogue, 1-(2-Methoxyphenyl)piperazine, has more readily available safety data.

Structural Comparison:

-

This compound: A six-membered saturated heterocyclic amine (piperidine) with a 2-methoxyphenyl group attached to the nitrogen atom.

-

1-(2-Methoxyphenyl)piperazine: A six-membered saturated heterocyclic amine containing two nitrogen atoms (piperazine), with a 2-methoxyphenyl group attached to one of the nitrogen atoms.

The presence of the second amine group in the piperazine analogue can influence its chemical properties and biological activity. However, the overall structural similarity suggests that a cautious approach, assuming similar or greater hazards, is prudent when handling this compound. This guide will, therefore, extrapolate potential hazards and handling procedures from the available data on 1-(2-Methoxyphenyl)piperazine and the parent compound, piperidine.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of 1-(2-Methoxyphenyl)piperazine and piperidine, this compound should be treated as a hazardous substance.[1][2]

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled. |

| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour. |

This table is an extrapolated classification and should be used for initial risk assessment. A substance-specific hazard determination is required.

Signal Word: Danger

Hazard Pictograms:

Potential Health Effects:

-

Inhalation: May be fatal if inhaled.[1] Can cause respiratory tract irritation.[2]

-

Skin Contact: Toxic in contact with skin.[1] Causes severe skin burns.[1]

-

Eye Contact: Causes serious eye damage.[1]

-

Ingestion: Harmful if swallowed.[3] May cause burns to the gastrointestinal tract.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls, is essential.

Hierarchy of Controls

Caption: Hierarchy of controls for safe handling.

Recommended Personal Protective Equipment

| PPE Item | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage.[1][3] |

| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene), a flame-resistant lab coat, and closed-toe shoes. | To prevent skin contact, which can be toxic and cause severe burns.[1][4] |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To prevent inhalation, which can be fatal and cause respiratory irritation.[1][2] |

Safe Handling and Storage Procedures

Handling

-

Work Area: All manipulations of this compound should be conducted in a certified chemical fume hood.[5]

-

Ventilation: Ensure adequate ventilation to minimize exposure to vapors.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Personal Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.

-

Labeling: Ensure all containers are clearly and accurately labeled.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Spill Response Workflow

Caption: Step-by-step spill response workflow.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste.[5] All waste disposal should be carried out in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[4]

Conclusion

The safe handling of this compound requires a proactive and informed approach. Due to the absence of specific safety data, researchers must operate under the assumption of high toxicity and take all necessary precautions. By adhering to the guidelines outlined in this document, which are based on the known hazards of similar compounds, laboratory personnel can minimize their risk of exposure and ensure a safe working environment. A thorough risk assessment should always precede any new experimental work with this compound.

References

-

Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Available from: [Link]

-

Safety Data Sheet - Aaron Chemistry & UnaveraChemLab. Available from: [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Available from: [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Spectral Data of 1-(2-Methoxyphenyl)piperidine

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the spectral data for 1-(2-Methoxyphenyl)piperidine. This document serves as a critical resource for the structural elucidation and analytical characterization of this compound, moving beyond a simple presentation of data to offer insights into the interpretation and experimental rationale.

Introduction: The Significance of Spectral Characterization

In the landscape of pharmaceutical research and development, the precise structural confirmation of a molecule is a cornerstone of scientific rigor. For a compound such as this compound, a substituted piperidine derivative, a comprehensive understanding of its spectral signature is paramount. Piperidine and its analogues are prevalent scaffolds in a multitude of biologically active compounds, making their unambiguous identification essential. This guide will dissect the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, providing a foundational dataset for researchers.

The choice of these analytical techniques is deliberate. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry reveals the molecular weight and fragmentation pattern, which collectively offer a definitive structural fingerprint.

Molecular Structure and Analytical Overview

The structural formula of this compound, with the chemical formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol , is presented below. The molecule consists of a piperidine ring attached to a methoxy-substituted phenyl group at the nitrogen atom.

Figure 1: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pathways, aiding in its structural confirmation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard and reliable method for obtaining the mass spectrum of a volatile compound like this compound is through Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and affinities. For a pure sample, this step ensures that only the compound of interest enters the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (the molecular ion, M⁺•).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of ion abundance versus m/z.

Data Interpretation

The electron ionization mass spectrum of this compound displays a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 191 | 100 | [M]⁺• (Molecular Ion) |

| 192 | 13 | [M+1]⁺• (Isotopic Peak) |

| 190 | 89 | [M-H]⁺ |

| 177 | 6 | [M-CH₂]⁺• |

| 193 | 1 | [M+2]⁺• (Isotopic Peak) |

Table 1: Key fragments in the mass spectrum of this compound.[1]

The molecular ion peak at m/z 191 confirms the molecular weight of the compound. The peak at m/z 190, with a high relative intensity, is likely due to the loss of a hydrogen atom, forming a stable cation. The fragmentation pattern provides a unique fingerprint for the molecule.

Caption: A simplified workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field spectrometer (e.g., 400 MHz or higher for ¹H NMR) to ensure good signal dispersion.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for IR spectroscopy.

-

Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR beam is directed into the crystal and interacts with the sample at the surface. The detector measures the attenuated IR beam, and the instrument's software generates the infrared spectrum.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

Predicted Data Interpretation

Based on the structure of this compound, the following characteristic absorption bands are expected in the IR spectrum:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2800 | Strong | Aliphatic C-H stretch (piperidine ring) |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1240 | Strong | Aryl-O-CH₃ asymmetric stretch |

| ~1030 | Strong | Aryl-O-CH₃ symmetric stretch |

Table 2: Predicted characteristic IR absorption bands for this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected and available spectral data for this compound. The provided mass spectrometry data serves as a definitive piece of experimental evidence for the compound's structure. While experimentally determined NMR and IR spectra were not found in readily accessible sources, the outlined protocols and predicted interpretations offer a solid framework for researchers to acquire and analyze this data. The meticulous characterization of such molecules is a fundamental prerequisite for advancing drug discovery and development, ensuring the integrity and reproducibility of scientific research.

References

[1] Supporting information for a publication by the Royal Society of Chemistry, which includes GC-MS data for this compound (3b'). The data is cited as being in accordance with literature references 8 and 9 within the document. [No direct link available]

Sources

Methodological & Application

Application Note: Analytical Quantification of 1-(2-Methoxyphenyl)piperidine

This Application Note is designed for pharmaceutical scientists and analytical chemists requiring robust protocols for the quantification of 1-(2-Methoxyphenyl)piperidine (1-2-MPP) .

While often overshadowed by its piperazine analog (2-MeOPP), 1-2-MPP is a critical structural intermediate and potential degradant in the synthesis of aryl-piperidine class active pharmaceutical ingredients (APIs), such as specific NMDA receptor antagonists and antiarrhythmic agents. Its quantification is essential for impurity profiling and genotoxic risk assessment during drug development.

Part 1: Executive Summary & Physicochemical Profile

The quantification of 1-2-MPP presents specific challenges due to its basic nitrogen (pKa ~9.5–10.5) and significant lipophilicity (LogP ~2.8–3.2). Unlike piperazines, the piperidine ring lacks a second nitrogen, making the molecule less polar and increasing retention times on reverse-phase columns.

Key Analytical Challenges:

-

Peak Tailing: Interaction of the basic tertiary amine with residual silanols on silica columns.

-

UV Sensitivity: The anisole (methoxyphenyl) chromophore provides moderate UV absorption, necessitating high-purity solvents for low-UV detection (210–220 nm) or reliance on MS for trace analysis.

-

Structural Isomerism: Must be chromatographically resolved from meta- and para- isomers, which have identical mass spectra.

Decision Matrix: Method Selection

Use the following logic to select the appropriate protocol for your analytical needs.

Figure 1: Decision tree for selecting the analytical approach based on sensitivity requirements.

Part 2: Protocol A — High-Performance Liquid Chromatography (HPLC-UV)

Scope: Raw material purity assessment, synthetic process monitoring (IPC), and stability studies.

Chromatographic Principles

To mitigate peak tailing caused by the basic piperidine nitrogen, this method utilizes a high-pH mobile phase . At pH 9.5, the amine is deprotonated (neutral), increasing interaction with the C18 stationary phase and significantly improving peak symmetry compared to acidic conditions.

Experimental Conditions

| Parameter | Specification | Rationale |

| Column | XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm | Hybrid particle technology resists dissolution at high pH (up to pH 12). |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.5) | Maintains analyte in neutral form to reduce silanol interaction. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for lipophilic aryl-piperidines. |

| Flow Rate | 0.6 mL/min | Optimized for 3.0 mm ID column backpressure. |

| Column Temp | 40°C | Reduces mobile phase viscosity and improves mass transfer. |

| Detection | UV @ 270 nm (Primary), 215 nm (Secondary) | 270 nm targets the anisole ring (specific); 215 nm offers higher sensitivity but more noise. |

| Injection Vol | 2–5 µL | Keep low to prevent peak broadening. |

Gradient Program

-

0.0 min: 10% B

-

5.0 min: 90% B

-

7.0 min: 90% B

-

7.1 min: 10% B (Re-equilibration)

-

10.0 min: Stop

System Suitability Criteria (Mandatory)

Before running samples, the system must pass these checks:

-

Tailing Factor (Tf): < 1.5 (Critical for basic analytes).

-

Precision (RSD): < 1.0% for 6 replicate injections of Standard (50 µg/mL).

-

Resolution (Rs): > 2.0 between 1-2-MPP and any synthesis precursors (e.g., 2-bromoanisole or piperidine).

Part 3: Protocol B — LC-MS/MS for Trace Quantification

Scope: Genotoxic impurity screening, biological matrix analysis (plasma/urine), and cleaning validation.

Mechanistic Insight

This compound ionizes readily in Positive Electrospray Ionization (ESI+) mode. The protonated molecule

-

Precursor Ion: m/z 192.1 [M+H]⁺

-

Primary Fragment: m/z 86.1 (Piperidine ring cleavage)

-

Secondary Fragment: m/z 107.1 (Methoxy-phenyl cation)

Instrument Parameters (Triple Quadrupole)

| Parameter | Setting | Notes |

| Ion Source | ESI Positive | |

| Capillary Voltage | 3.0 kV | |

| Desolvation Temp | 450°C | High temp needed to desolvate the lipophilic piperidine. |

| Cone Voltage | 30 V | Optimize for precursor (192.1) transmission. |

| Collision Gas | Argon |

MRM Transitions Table

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |

| 1-2-MPP | 192.1 | 86.1 | 30 | 22 | Quantifier |

| 1-2-MPP | 192.1 | 107.1 | 30 | 28 | Qualifier |

| IS (d4-MeOPP) | 196.1 | 90.1 | 30 | 22 | Internal Std |

Note: If deuterated 1-2-MPP is unavailable, d4-1-(2-methoxyphenyl)piperazine (d4-2-MeOPP) can be used as a surrogate Internal Standard (IS) due to structural similarity, though retention times will differ.

Sample Preparation (Liquid-Liquid Extraction)

Due to the high LogP (~3.0), LLE is superior to protein precipitation for biological matrices, providing cleaner extracts.

Protocol:

-

Aliquot: Transfer 100 µL of plasma/sample into a glass tube.

-

Spike: Add 10 µL of Internal Standard solution (1 µg/mL).

-

Basify: Add 50 µL of 0.1 M NaOH. (Crucial: ensures analyte is uncharged/extractable).

-

Extract: Add 1.0 mL Hexane:Ethyl Acetate (90:10) .

-

Agitate: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 min.

-

Transfer: Remove the upper organic layer to a clean vial.

-

Dry: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL Mobile Phase (10% MeCN in 0.1% Formic Acid).

Part 4: Analytical Workflow Visualization

The following diagram illustrates the critical path for trace analysis, highlighting the pH-switching strategy required for extraction vs. separation.

Figure 2: Extraction and Analysis Workflow. Note the pH switch: Basify to extract (neutral), Acidify to analyze (protonated).

Part 5: Validation & Quality Assurance

To ensure Scientific Integrity , the method must be validated according to ICH Q2(R1) guidelines.

Linearity & Range

-

Target Range: 1.0 ng/mL to 1000 ng/mL (LC-MS/MS).

-

Acceptance:

. -

Weighting:

weighting is recommended to improve accuracy at the lower limit of quantification (LLOQ).

Specificity (Isomer Differentiation)

1-2-MPP has two positional isomers: 1-(3-methoxyphenyl)piperidine and 1-(4-methoxyphenyl)piperidine.

-

Risk: These isomers have identical precursor ions (192.1) and similar fragments.

-

Solution: Chromatographic separation is mandatory. The ortho- substituent (1-2-MPP) typically elutes earlier than para- isomers on C18 columns due to steric hindrance preventing optimal planar adsorption to the stationary phase.

Carryover

Due to the lipophilic nature of the piperidine ring, carryover is a common issue.

-

Mitigation: Use a needle wash solution of Acetonitrile:Isopropanol:Formic Acid (40:50:10) .

References

-

Sigma-Aldrich. (2025). 1-(2-Methoxyphenyl)piperazine hydrochloride Product Analysis. Retrieved from

- Note: Reference for physicochemical properties of the closely related piperazine analog, used for solubility and stability extrapol

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1346: 1-(2-Methoxyphenyl)piperazine. Retrieved from

- Source for structural data, pKa estimates, and spectral properties of the aryl-nitrogen core.

-

McLaughlin, G., et al. (2016).[1][2] Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis. Retrieved from

- Authoritative source on the mass spectral fragmentation patterns of methoxyphenyl-piperidine derivatives and isomer differenti

-

UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from

- Foundational text for extraction and chromatographic separ

-

Sielc Technologies. (2024). Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. Retrieved from

- Source for HPLC mobile phase optimization str

Sources

The N-(2-Methoxyphenyl)piperidine Scaffold: A Keystone in Modern Pharmaceutical Design

Introduction: Clarifying a Common Point of Confusion in Pharmaceutical Synthesis

In the landscape of pharmaceutical precursors, precision in nomenclature is paramount. A frequent point of confusion arises between two structurally similar yet distinct heterocyclic compounds: 1-(2-methoxyphenyl)piperidine and 1-(2-methoxyphenyl)piperazine. While both are valuable scaffolds, the latter, a piperazine derivative, is more extensively documented as a precursor in the synthesis of numerous commercial drugs. This guide, however, will focus on the piperidine analogue, a crucial moiety in its own right, particularly in the development of novel therapeutics targeting the central nervous system (CNS).

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and naturally occurring alkaloids.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design.[2] When N-arylated, particularly with a methoxy-substituted phenyl group as in this compound, the resulting structure offers a unique combination of lipophilicity and hydrogen-bonding potential, rendering it a valuable building block for accessing complex molecular architectures with diverse pharmacological activities.[2][3]

This technical guide will provide an in-depth exploration of the synthesis of the N-(2-methoxyphenyl)piperidine scaffold, with a focus on robust and scalable protocols. We will delve into its application in the synthesis of complex molecules, exemplified by the psychoactive compound Methoxphenidine, and discuss the broader significance of the N-aryl piperidine core in medicinal chemistry.

The Gateway to N-Aryl Piperidines: The Buchwald-Hartwig Amination

The synthesis of this compound and its derivatives is most efficiently achieved through the palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a versatile and high-yielding route to N-aryl heterocycles.[4][5] The reaction's success hinges on the careful selection of a palladium catalyst, a sterically hindered phosphine ligand, and a suitable base to facilitate the coupling of an aryl halide with a primary or secondary amine.[6]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromoanisole) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (piperidine) coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl piperidine product, regenerating the Pd(0) catalyst for the next cycle.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for the Synthesis of this compound via Buchwald-Hartwig N-Arylation

This protocol provides a robust and reproducible method for the synthesis of this compound from piperidine and 2-bromoanisole.

Materials

-

Piperidine (1.2 equiv.)

-

2-Bromoanisole (1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Cesium carbonate (Cs₂CO₃, 1.5 equiv.)

-

Anhydrous dioxane

Procedure

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine Pd(OAc)₂, SPhos, and Cs₂CO₃.

-

Reagent Addition: Add anhydrous dioxane, followed by piperidine and 2-bromoanisole.

-

Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

-

Work-up: Once the reaction is complete (typically within 16-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.[7]

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.[7]

Data Summary: Representative Reaction Conditions

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 82 |

| 2 | 2-Chloroanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 20 | 75 |

| 3 | 2-Iodoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 78 |

| 4 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 82 |

Note: The data presented are representative examples, and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.[7]

Application in Complex Molecule Synthesis: The Case of Methoxphenidine (MXP)